A Guide to the Physicochemical Properties of 3-Bromo-1-methylpiperidine Hydrobromide
A Guide to the Physicochemical Properties of 3-Bromo-1-methylpiperidine Hydrobromide
An In-depth Technical Resource for Chemical Researchers and Drug Development Professionals
As a foundational building block in medicinal chemistry, 3-Bromo-1-methylpiperidine Hydrobromide (CAS No. 13617-02-2) is a compound of significant interest. Its piperidine framework is a privileged scaffold in numerous pharmaceuticals, offering favorable pharmacokinetic profiles. The bromine substituent at the 3-position provides a versatile synthetic handle for introducing a wide array of functional groups via nucleophilic substitution or cross-coupling reactions. This guide, prepared from a Senior Application Scientist's perspective, consolidates the critical physical and chemical data of this reagent, emphasizing the practical implications and experimental considerations for its use in a research and development setting.
Core Physicochemical Data
Precise and verified physical data is the bedrock of reproducible science. The following table summarizes the key properties of 3-Bromo-1-methylpiperidine Hydrobromide. It is crucial to distinguish this compound from its free base (3-Bromo-1-methylpiperidine, CAS: 36940-04-2) and other isomers, as their properties differ significantly.
| Property | Value | Source(s) |
| CAS Number | 13617-02-2 | Arctom Scientific[1] |
| Molecular Formula | C₆H₁₃Br₂N | Arctom Scientific[1] |
| Molecular Weight | 258.98 g/mol | Arctom Scientific[1] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar hydrobromide salts |
| Melting Point | Not consistently reported. Experimental verification is recommended. | N/A |
| Purity | Typically ≥95% | Benchchem[2] |
Expert Insight: The lack of a consistently reported melting point across major databases and suppliers underscores the importance of in-house characterization. Discrepancies in melting points for such compounds often arise from variations in crystalline form or the presence of residual solvents. For critical applications, it is best practice to determine the melting point of a new batch upon receipt.
Structural Elucidation and Spectroscopic Profile
Confirming the identity and purity of 3-Bromo-1-methylpiperidine Hydrobromide is typically achieved through a combination of spectroscopic methods. While public spectral data for this specific salt is scarce, the expected features can be reliably predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (typically 1.5-4.0 ppm). Key expected signals include a singlet for the N-methyl (N-CH₃) protons, which will be shifted downfield due to the positive charge on the nitrogen. The proton on the carbon bearing the bromine (CH-Br) will appear as a multiplet at the most downfield position among the ring protons. The remaining piperidine ring protons will present as a series of overlapping multiplets.
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¹³C NMR: The carbon spectrum will show six distinct signals. The carbon atom attached to the bromine (C3) will be the most deshielded of the ring carbons. The N-methyl carbon will have a characteristic chemical shift, and the remaining four piperidine carbons will appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the cationic portion of the salt (the free base, C₆H₁₂BrN). The analysis would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Solubility Profile and Determination
As a hydrobromide salt, 3-Bromo-1-methylpiperidine Hydrobromide is anticipated to have good solubility in polar protic solvents such as water, methanol, and DMSO. Its solubility is expected to be limited in nonpolar aprotic solvents like hexanes and diethyl ether.
Experimental Protocol: Equilibrium Solubility Determination
This protocol provides a reliable method for quantifying solubility in a specific solvent system.
Causality: The objective is to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true solubility limit under those conditions.
Methodology:
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Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., 10 mL) in a glass vial equipped with a magnetic stir bar. Rationale: Using an excess of solid ensures that the solution reaches saturation.
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Equilibration: Seal the vial and place it in a thermostatically controlled shaker or stir plate set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. Rationale: Solubility is temperature-dependent, and 24 hours is typically sufficient to reach thermodynamic equilibrium.
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Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 2 hours, or centrifuge the sample to pellet the excess solid. Rationale: This step is crucial to avoid transferring solid particles into the analysis sample.
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Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.45 µm syringe filter compatible with the solvent. Rationale: Filtration removes any remaining microscopic particulates that would falsely inflate the measured concentration.
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Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a calibrated analytical instrument (e.g., HPLC-UV or LC-MS). Calculate the original concentration to determine the solubility (e.g., in mg/mL).
Stability, Handling, and Synthetic Workflow
Stability and Storage: 3-Bromo-1-methylpiperidine Hydrobromide is a relatively stable solid. It should be stored in a tightly sealed container in a cool, dry place, protected from light. Due to its salt nature, it may be hygroscopic and should be handled in a dry atmosphere when possible.
Synthetic Application Workflow: This compound is primarily used as an electrophile in substitution reactions. A typical workflow involves the deprotonation of the piperidinium salt to the free amine in situ, followed by reaction with a nucleophile.
Caption: A generalized workflow for nucleophilic substitution reactions.
Conclusion
A comprehensive understanding of the physical properties of 3-Bromo-1-methylpiperidine Hydrobromide is fundamental to its effective and safe use in synthetic chemistry. While core data such as molecular formula and weight are well-defined, researchers should remain vigilant about properties like melting point that may vary between batches and suppliers. The experimental and analytical frameworks provided in this guide offer a robust approach to verifying these properties, ensuring the integrity and success of downstream research and development activities.
References
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PubChem. 3-Bromo-1-methylpiperidine. National Center for Biotechnology Information. [Link]




